molecular formula C14H13Cl2N3O3 B2658803 3-[1-(3,4-Dichlorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione CAS No. 2034311-83-4

3-[1-(3,4-Dichlorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione

Cat. No.: B2658803
CAS No.: 2034311-83-4
M. Wt: 342.18
InChI Key: PMITWMUACRFYOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(3,4-Dichlorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a novel compound that has garnered significant research interest due to its numerous applications in scientific experiments. This compound, with the molecular formula C14H13Cl2N3O3 and a molecular weight of 342

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3,4-Dichlorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized from different cyclic or acyclic precursors.

    Introduction of the 3,4-Dichlorobenzoyl Group: The 3,4-dichlorobenzoyl group is introduced to the pyrrolidine ring through a substitution reaction, typically using 3,4-dichlorobenzoyl chloride as the reagent.

    Formation of the Imidazolidine-2,4-dione Ring: The final step involves the formation of the imidazolidine-2,4-dione ring, which can be achieved through cyclization reactions under specific conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3,4-Dichlorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common for this compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[1-(3,4-Dichlorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(3,4-Dichlorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Similar in structure but lacks the imidazolidine-2,4-dione ring.

    Pyrrolidine-2,5-diones: Contains a similar pyrrolidine ring but with different substituents.

    Prolinol: A derivative of pyrrolidine with a hydroxyl group.

Uniqueness

3-[1-(3,4-Dichlorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is unique due to its combination of the pyrrolidine ring, 3,4-dichlorobenzoyl group, and imidazolidine-2,4-dione ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

3-[1-(3,4-dichlorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O3/c15-10-2-1-8(5-11(10)16)13(21)18-4-3-9(7-18)19-12(20)6-17-14(19)22/h1-2,5,9H,3-4,6-7H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMITWMUACRFYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CNC2=O)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.